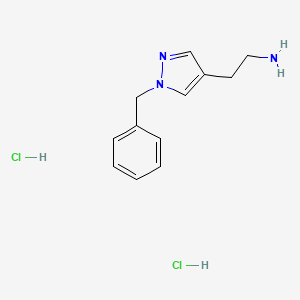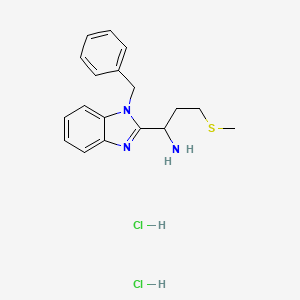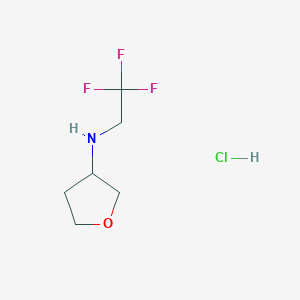![molecular formula C14H19BN2O3 B1378200 1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one CAS No. 1487357-03-8](/img/structure/B1378200.png)
1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one” is a chemical compound with the molecular formula C14H19BN2O2 . It has a molecular weight of 258.13 g/mol .
Molecular Structure Analysis
The molecular structure of this compound is complex, with a boron atom at the center of a dioxaborolane ring, which is tetramethylated . The compound also contains a pyrrolo[2,3-b]pyridin-2-one moiety .Physical and Chemical Properties Analysis
This compound has a molecular weight of 258.13 g/mol . It has 0 hydrogen bond donors and 3 hydrogen bond acceptors . The compound has 1 rotatable bond .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
- Synthesis and Crystal Structure : A research study by Huang et al. (2021) involved the synthesis of compounds closely related to 1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one, focusing on their structural confirmation through various spectroscopic methods and X-ray diffraction. This study highlighted the importance of these compounds as intermediates in chemical syntheses, particularly emphasizing their structural characteristics and conformational analysis using density functional theory (DFT) (Huang et al., 2021).
Polymer Research
- Polymer Synthesis : Welterlich et al. (2012) conducted research on polymers containing pyrrolo[3,2-b]pyrrole-2,5-dione (isoDPP) units, which are structurally related to the chemical . The study involved the synthesis of deeply colored polymers, demonstrating their solubility in common organic solvents and potential for varied applications in materials science (Welterlich et al., 2012).
Chemical Reactivity and Stability
- Chemical Reactivity Analysis : A study by Sopková-de Oliveira Santos et al. (2003) investigated the structure and reactivity of a pyridin-2-ylboron derivative, closely related to the compound . This study offered insights into the orientation and bond angles of the dioxaborolane ring, contributing to the understanding of the chemical's reactivity and stability, essential for its application in scientific research (Sopková-de Oliveira Santos et al., 2003).
Molecular Structure and Properties
- Molecular Properties Investigation : Further research by Wu et al. (2021) focused on similar compounds, exploring their vibrational properties and molecular structure. This study is significant for understanding the physicochemical properties of these compounds, which is crucial for their application in various scientific fields (Wu et al., 2021).
Wirkmechanismus
Mode of Action
The presence of thedioxaborolane group suggests that it may be involved in borylation reactions . Borylation is a type of chemical reaction where a boron atom is added to a molecule. This can change the properties of the molecule and allow it to interact with other molecules in new ways.
Biochemical Pathways
Compounds containing a dioxaborolane group have been used inborylation reactions at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . They have also been used in the hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .
Biochemische Analyse
Biochemical Properties
1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to participate in Suzuki-Miyaura cross-coupling reactions, which are widely used in the synthesis of complex organic molecules . The boron atom in the dioxaborolane ring forms stable complexes with hydroxyl and amino groups, facilitating the formation of carbon-carbon bonds. Additionally, this compound can act as a ligand, binding to metal ions and influencing their catalytic activity in biochemical processes .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are of great interest to researchers. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it can inhibit certain kinases, leading to altered phosphorylation states of key signaling proteins. This, in turn, affects downstream signaling pathways and cellular responses. Additionally, the compound’s interaction with transcription factors can result in changes in gene expression, impacting cellular functions such as proliferation, differentiation, and apoptosis .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The boron atom in the dioxaborolane ring can form reversible covalent bonds with nucleophilic groups in enzymes, leading to their inhibition or activation. This compound can also act as a competitive inhibitor, binding to the active site of enzymes and preventing substrate binding. Furthermore, its interaction with DNA-binding proteins can influence gene expression by altering the binding affinity of transcription factors to their target sequences .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation . This compound is generally stable under standard laboratory conditions, but its reactivity can be influenced by factors such as pH, temperature, and the presence of other reactive species. Over time, degradation products may form, which can have different biochemical properties and effects on cellular function. Long-term studies in vitro and in vivo have shown that the compound’s effects on cellular processes can vary, with some effects becoming more pronounced or diminishing over time .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent . At lower doses, the compound may exhibit beneficial effects, such as modulating specific biochemical pathways without causing significant toxicity. At higher doses, toxic or adverse effects may be observed, including disruption of cellular homeostasis and induction of oxidative stress. Threshold effects have been noted, where a certain dosage level is required to elicit a measurable biological response. Careful dosage optimization is essential to balance efficacy and safety in preclinical studies .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . The compound can undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation. These reactions are catalyzed by enzymes such as cytochrome P450s and transferases, leading to the formation of metabolites with different biochemical properties. The metabolic flux and levels of specific metabolites can be influenced by the presence of this compound, affecting overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . This compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cell, it may bind to specific proteins that facilitate its localization to particular cellular compartments. The distribution of the compound within tissues can be influenced by factors such as blood flow, tissue permeability, and binding affinity to cellular components .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function . This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with DNA and transcription factors, or to the mitochondria, where it can influence metabolic processes. The subcellular localization of the compound can affect its biochemical interactions and the resulting cellular responses .
Eigenschaften
IUPAC Name |
1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-pyrrolo[2,3-b]pyridin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BN2O3/c1-13(2)14(3,4)20-15(19-13)10-6-9-7-11(18)17(5)12(9)16-8-10/h6,8H,7H2,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGJDFBYJGGAPOY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(N=C2)N(C(=O)C3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[2-(Dimethylamino)-4-fluorophenyl]ethan-1-one](/img/structure/B1378120.png)

![2-[(Pyrrolidin-3-yloxy)methyl]pyridine dihydrochloride](/img/structure/B1378123.png)

![tert-butyl N-[3-(1-methyl-1H-pyrazol-4-yl)prop-2-yn-1-yl]carbamate](/img/structure/B1378129.png)



![(4-Bromobutyl)[(4-fluorophenyl)methyl]methylamine hydrobromide](/img/structure/B1378137.png)



